2-Ethynyl-1-isopropoxy-4-nitrobenzene
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Overview
Description
2-Ethynyl-1-isopropoxy-4-nitrobenzene is an organic compound with the molecular formula C11H11NO3. It is characterized by the presence of an ethynyl group, an isopropoxy group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1-isopropoxy-4-nitrobenzene typically involves the following steps:
Nitration: The starting material, 1-isopropoxybenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.
Ethynylation: The nitro-substituted intermediate is then subjected to ethynylation. This can be achieved using a palladium-catalyzed Sonogashira coupling reaction, where the nitrobenzene derivative reacts with an ethynylating agent such as ethynyltrimethylsilane in the presence of a palladium catalyst and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-1-isopropoxy-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group under appropriate conditions.
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-Amino-1-isopropoxy-4-nitrobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Scientific Research Applications
2-Ethynyl-1-isopropoxy-4-nitrobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Ethynyl-1-isopropoxy-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethynyl group can participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
2-Ethynyl-1-methoxy-4-nitrobenzene: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Ethynyl-1-ethoxy-4-nitrobenzene: Similar structure but with an ethoxy group instead of an isopropoxy group.
2-Ethynyl-1-propoxy-4-nitrobenzene: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
2-Ethynyl-1-isopropoxy-4-nitrobenzene is unique due to the presence of the isopropoxy group, which can influence its reactivity and physical properties compared to its analogs. The isopropoxy group can provide steric hindrance and electronic effects that affect the compound’s behavior in chemical reactions.
Properties
IUPAC Name |
2-ethynyl-4-nitro-1-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-4-9-7-10(12(13)14)5-6-11(9)15-8(2)3/h1,5-8H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRYZZNUVPHJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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